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Compound of Interest

2,2-Dimethylpiperidin-4-one
Compound Name:
hydrochloride

Cat. No.: B577421

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis. The
information presented herein is intended to support research and development activities by
providing detailed spectroscopic characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,2-
Dimethylpiperidin-4-one hydrochloride.

Table 1: *H NMR Spectroscopic Data
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Table 3: Infrared (IR) SpectroscopicData

Wavenumber (cm~12) Intensity Assignment
Data not publicly available Strong C=0 stretch

) ) ) N-H stretch (as hydrochloride
Data not publicly available Medium

salt)

Data not publicly available Medium C-H stretch
Data not publicly available Variable C-N stretch
Data not publicly available Variable C-C skeletal vibrations
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Table 4: Mass Spectrometry (MS) Data
m/z lon Type
Data not publicly available [M+H]*
Data not publicly available [M+Na]*

Note: Specific quantitative data for 2,2-Dimethylpiperidin-4-one hydrochloride is not readily
available in the public domain. The tables above are structured to present such data once
obtained. The assignments are based on the known chemical structure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

o Weigh approximately 5-10 mg of 2,2-Dimethylpiperidin-4-one hydrochloride.

e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide
(D20), Methanol-d4, or Dimethyl Sulfoxide-de). The choice of solvent is critical to avoid
exchange of the N-H proton signal if its observation is desired.

o Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition Parameters:
e Pulse Program: Standard single-pulse experiment (e.g., zg30).

e Number of Scans: 16-64, depending on sample concentration.
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o Relaxation Delay: 1-2 seconds.

e Spectral Width: -2 to 12 ppm.

e Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled 3C experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 220 ppm.

Temperature: 298 K.

Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase correct the resulting spectrum.

» Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
 Integrate the peaks in the 'H NMR spectrum.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):
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e Thoroughly grind 1-2 mg of 2,2-Dimethylpiperidin-4-one hydrochloride with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet-forming die.

e Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

IR Spectrum Acquisition:

e Spectral Range: 4000-400 cm~1,
» Resolution: 4 cm™2.

e Number of Scans: 16-32.

e Background: A spectrum of the empty sample compartment or a pure KBr pellet should be
recorded as the background and subtracted from the sample spectrum.

Data Analysis:
« ldentify the characteristic absorption bands.

» Assign the observed bands to the corresponding functional groups (e.g., C=0, N-H, C-H, C-
N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to
a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

o Prepare a dilute solution of 2,2-Dimethylpiperidin-4-one hydrochloride (approximately 10-
100 pg/mL) in a suitable solvent such as methanol or acetonitrile/water.
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e A small amount of formic acid (0.1%) may be added to the solvent to promote protonation.
Mass Spectrum Acquisition:

« lonization Mode: Positive Electrospray lonization (ESI+).

e Mass Range: m/z 50-500.

» Capillary Voltage: 3-4 kV.

o Cone Voltage: 20-40 V (can be varied to induce fragmentation).

e Source Temperature: 100-150 °C.

o Desolvation Temperature: 250-350 °C.

Data Analysis:

« Identify the molecular ion peak ([M+H]*).

e Analyze the isotopic pattern to confirm the elemental composition.

e |If fragmentation is induced, analyze the fragment ions to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2,2-Dimethylpiperidin-4-one hydrochloride.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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